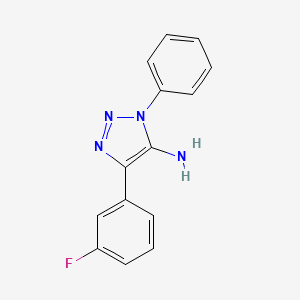

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Description

4-(3-Fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-fluorophenyl group at position 4 and a phenyl group at position 1. For example, related triazole derivatives, such as 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, have demonstrated antiviral activity against hepatitis B virus (HBV) with IC₅₀ values in the low micromolar range . The fluorine atom at the 3-position of the phenyl ring likely enhances electronic effects and metabolic stability, making it a candidate for drug development .

Properties

IUPAC Name |

5-(3-fluorophenyl)-3-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4/c15-11-6-4-5-10(9-11)13-14(16)19(18-17-13)12-7-2-1-3-8-12/h1-9H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFWDWFUMSNPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=CC=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the use of azide-alkyne cycloaddition, also known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) and proceeds under mild conditions. The general synthetic route involves the following steps:

- Preparation of the azide precursor: The azide is synthesized from the corresponding amine by treatment with sodium azide.

- Preparation of the alkyne precursor: The alkyne is synthesized from the corresponding halide by treatment with a strong base such as sodium amide.

- Cycloaddition reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It is utilized in the development of new chemical processes and products, including catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The triazole ring and the fluorophenyl group play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Analogs

Key Observations:

Synthetic Efficiency : The benzimidazole-triazole hybrid (C₁₅H₁₂N₆) is synthesized in one step , whereas analogs like F988-0136 require multi-step protocols .

Substituent Impact :

- Fluorine : Enhances electronegativity and metabolic stability in 3-fluorophenyl derivatives .

- Benzimidazole : Introduces planar aromaticity, improving DNA/interprotein binding (anti-HBV activity) .

- Thiazole/Oxadiazole : Polarizable sulfur or oxygen atoms may alter solubility and target selectivity .

Pharmacological Activity : Only the benzimidazole-triazole analog has demonstrated potent anti-HBV activity, highlighting the importance of dual heterocyclic moieties .

Crystallographic and Molecular Interaction Comparisons

- 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine : X-ray analysis reveals a columnar-layered crystal structure stabilized by N–H···N hydrogen bonds and π-π stacking. Solvates (THF/pyridine) exhibit isotropic packing, improving solubility .

- 3-Phenyl-1H-1,2,4-triazol-5-amine : Forms planar crystals with tautomerism (1,2,4-triazole vs. 1,2,3-triazole), affecting hydrogen-bonding networks .

- Target Compound : Predicted to adopt similar hydrogen-bonding patterns due to the NH₂ group, but fluorine’s steric effects may alter packing .

Pharmacophore and Docking Predictions

Molecular docking of the benzimidazole-triazole analog suggests strong interactions with HBV polymerase via hydrogen bonds and hydrophobic contacts . In contrast, the oxadiazole-containing analog (C₁₈H₁₃F₃N₆O) may target kinases due to its trifluoromethyl group’s electron-withdrawing effects . The absence of a benzimidazole or oxadiazole moiety in the target compound may limit its binding versatility unless compensatory substituents (e.g., 3-fluorophenyl) enhance affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.